1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Physical Chemistry Isomer Characterization Analytical Reference Standards

This asymmetric tetrachlorinated bis(propyl) ether (CAS 59440-90-3) is essential for isomer-specific environmental monitoring. Unlike symmetric CAS 59440-89-0, its distinct LogP (2.69540) and PSA (9.23 Ų) enable accurate quantification. A known chlorohydrin synthesis byproduct and Elbe River contaminant, it serves as a key reference for process optimization. Procure this authentic isomer for CWC-related research, enantioselective GC-MS method validation, and industrial wastewater profiling. White low-melting solid facilitates gravimetric standard preparation.

Molecular Formula C6H10Cl4O
Molecular Weight 239.9 g/mol
CAS No. 59440-90-3
Cat. No. B136615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
CAS59440-90-3
Synonyms1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane; 
Molecular FormulaC6H10Cl4O
Molecular Weight239.9 g/mol
Structural Identifiers
SMILESC(C(CCl)Cl)OC(CCl)CCl
InChIInChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2
InChIKeyCGTOLZSVWKPITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) Procurement Guide for Analytical Reference and Synthetic Intermediate Applications


1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) is a tetrachlorinated ether with the molecular formula C6H10Cl4O and a molecular weight of 239.96 g/mol . Also designated as 1,3-dichloropropan-2-yl 2,3-dichloropropyl ether or 1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane, the compound is an asymmetric chlorinated bis(propyl) ether [1]. It is a known byproduct of chlorohydrin synthesis processes and has been identified as a contaminant in industrial waste waters [2]. This compound is currently available through specialty chemical suppliers primarily as an analytical reference standard for environmental monitoring and as a research intermediate, with typical offerings including purity specifications of ≥85% or ≥98% .

Why Generic Chlorinated Ether Substitution Fails for CAS 59440-90-3 Analytical and Synthetic Applications


Although 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane shares the same elemental composition (C6H10Cl4O) with several related tetrachlorinated bis(propyl) ethers, substitution with other in-class compounds is not scientifically valid. The target compound exhibits a structurally asymmetric ether linkage (connecting 1,3-dichloroisopropyl and 2,3-dichloropropyl moieties), whereas the most closely related analog, Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0), is a symmetric diether [1]. This constitutional isomerism produces measurably distinct physical properties, including a different physical state at room temperature and a significantly different boiling point profile [2]. Furthermore, this specific asymmetric isomer is a known environmental contaminant of the Elbe River [3], and its precursor status under the Chemical Weapons Convention imposes unique procurement and handling considerations not applicable to its symmetric counterpart .

Quantitative Evidence Guide for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) Differentiation


Physical State Differentiation from Symmetric Isomer Bis(1,3-dichloroisopropyl) Ether (CAS 59440-89-0)

The asymmetric ether CAS 59440-90-3 is a white low melting solid at ambient conditions, whereas its symmetric constitutional isomer Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) is a pale yellow to pale brown oil/liquid under the same conditions . This phase difference is a direct consequence of the structural asymmetry in CAS 59440-90-3, which alters intermolecular packing relative to the fully symmetric isomer [1].

Physical Chemistry Isomer Characterization Analytical Reference Standards

Boiling Point Differentiation at Reduced Pressure vs. Symmetric Isomer

Under identical reduced pressure conditions (2 Torr), the asymmetric isomer CAS 59440-90-3 exhibits a boiling point of 102-106°C [1]. In contrast, the symmetric isomer Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) boils at 141-142°C at 18 Torr . While the pressure difference between measurements (2 Torr vs. 18 Torr) precludes a precise quantitative temperature delta calculation, the substantially lower boiling point of CAS 59440-90-3 at lower pressure is consistent with its asymmetric structure having reduced intermolecular cohesion relative to the highly symmetric analog.

Thermodynamics Purification Process Chemistry

Regulatory Classification as Chemical Weapons Convention Schedule 1 Precursor

CAS 59440-90-3 has been identified as a precursor to mustard gas (bis(2-chloroethyl) sulfide), placing it under strict regulatory control by the Chemical Weapons Convention (CWC) . The symmetric isomer Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) is not specifically identified with this precursor status in available public documentation. This regulatory distinction imposes verifiable procurement restrictions on CAS 59440-90-3 including end-use certification, export licensing, and record-keeping requirements that do not uniformly apply to in-class alternatives .

Regulatory Compliance Procurement Export Control Chemical Warfare Agents

LogP and Polarity Differentiation from Symmetric Isomer

The asymmetric isomer CAS 59440-90-3 has a calculated LogP of 2.69540 and a Polar Surface Area (PSA) of 9.23 Ų . In contrast, the symmetric isomer Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) has been reported with a lower LogP of 2.35 . The difference of approximately 0.35 LogP units corresponds to a roughly 2.2-fold higher octanol-water partition coefficient for the asymmetric isomer, indicating greater lipophilicity. This difference is attributable to the distinct molecular geometry and dipole moment distribution arising from asymmetric vs. symmetric ether linkage arrangements.

Lipophilicity Chromatography Environmental Partitioning

Atmospheric Pressure Boiling Point: Asymmetric Isomer vs. Class-Level Baseline

The asymmetric isomer CAS 59440-90-3 has a calculated atmospheric pressure boiling point of 306.9±37.0°C at 760 mmHg . While no direct experimental boiling point measurement at 760 mmHg for the symmetric isomer Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) is available in the accessed sources, the value for CAS 59440-90-3 provides a quantitative baseline for this specific asymmetric structural arrangement. The wide uncertainty interval (±37.0°C) reflects the predictive nature of the calculation and the potential for thermal decomposition before boiling is observed.

Physical Properties Distillation Process Safety

Recommended Application Scenarios for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) Based on Differentiated Evidence


Environmental Monitoring of Chlorinated Bis(propyl) Ether Contaminants in River Systems

This compound is a documented environmental contaminant in the Elbe River, where tetrachlorinated bis(propyl) ethers have been identified as prominent pollutants [1]. Laboratories conducting environmental fate and transport studies on chlorinated ether pollution require the authentic asymmetric isomer CAS 59440-90-3 as an analytical reference standard. The distinct LogP of 2.69540 and PSA of 9.23 Ų predict different environmental partitioning behavior compared to symmetric analogs, making isomer-specific quantification essential for accurate environmental risk assessment . Enantioselective GC methods using cyclodextrin derivative stationary phases have been developed specifically for chlorinated bis(propyl) ether analysis in environmental samples [2].

Compliance-Driven Procurement for CWC-Controlled Precursor Research

Given its identification as a precursor to mustard gas , this compound is of interest to defense research laboratories, chemical demilitarization programs, and treaty verification organizations. Procuring this specific isomer rather than the symmetric analog is essential when the research objective involves understanding the synthetic pathways to Schedule 1 chemical warfare agents or developing detection methods for illicit production monitoring. The asymmetric structure of CAS 59440-90-3, with its distinct 1,3-dichloroisopropyl and 2,3-dichloropropyl moieties connected by an ether linkage, represents a specific synthetic intermediate that the symmetric isomer cannot substitute for in these studies.

Analytical Method Development Requiring Isomer-Specific Reference Standards

Analytical chemistry laboratories developing GC-MS or LC-MS methods for the quantification of chlorinated ether byproducts require authentic reference materials for each structural isomer. The white low melting solid physical state of CAS 59440-90-3 , distinct from the liquid state of the symmetric isomer, facilitates gravimetric preparation of calibration standards without the volumetric handling challenges associated with viscous oils. The calculated LogP of 2.69540 predicts retention time differentiation from the symmetric isomer (LogP 2.35) on reversed-phase chromatographic systems , enabling isomer-specific method validation that generic in-class compounds cannot support.

Chlorohydrin Synthesis Byproduct Identification and Process Optimization

This compound is a known byproduct of chlorohydrin synthesis [3] and is found as a common contaminant in waste waters from industrial chlorination processes. Chemical engineers and process chemists optimizing chlorohydrin production require this specific isomer as a reference impurity marker to quantify process efficiency and environmental release. The structural asymmetry of CAS 59440-90-3 arises from the specific reaction pathways during chlorohydrin synthesis, and its presence or absence serves as a diagnostic indicator of reaction selectivity and side-reaction prevalence that symmetric isomer monitoring cannot provide.

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